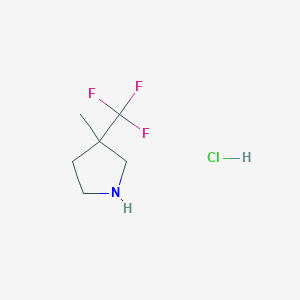

3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride

Description

3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a bicyclic amine derivative with the molecular formula C₆H₁₀F₃N·HCl (free base: C₆H₁₀F₃N) and a molecular weight of 205.61 g/mol (including HCl) . Its structure features a pyrrolidine ring substituted with both methyl and trifluoromethyl groups at the 3-position, conferring unique steric and electronic properties. The compound is used as a versatile building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules with tailored pharmacokinetic profiles .

Properties

IUPAC Name |

3-methyl-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWPNDSVKPVFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784979-42-5 | |

| Record name | 3-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the trifluoromethylated product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized pyrrolidine derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Substituted trifluoromethyl pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique properties that facilitate various chemical reactions, including:

- Oxidation : Leading to oxidized pyrrolidine derivatives.

- Reduction : Resulting in reduced pyrrolidine derivatives.

- Substitution Reactions : Allowing for the formation of substituted trifluoromethyl pyrrolidine derivatives.

This versatility makes it an essential reagent in synthetic organic chemistry.

Medicinal Chemistry

The compound is being explored for its potential applications in drug discovery and development. The trifluoromethyl group is known to enhance pharmacokinetic properties, making it a valuable scaffold for designing new drug candidates. Key areas of research include:

- Antimicrobial Activity : Compounds similar to 3-methyl-3-(trifluoromethyl)pyrrolidine have shown significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Antiviral Properties : Studies indicate that derivatives may exhibit potent antiviral activity against hepatitis C virus, with low nanomolar EC50 values.

- Neuropharmacological Effects : Research suggests potential applications in treating neurological disorders, including epilepsy and neuropathic pain.

Material Science

In material science, this compound is used to develop advanced materials with specific properties such as hydrophobicity and thermal stability. Its unique chemical structure allows for the creation of materials that can withstand extreme conditions while maintaining performance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced antibacterial activity compared to non-fluorinated analogs, particularly against Staphylococcus aureus with an MIC of 2 μg/ml.

Case Study 2: Antiviral Research

In vitro studies on pyrrolidine derivatives demonstrated potent inhibition of hepatitis C virus replication, with some compounds achieving EC50 values as low as 0.007 nM against genotype 1b strains. This highlights the potential of these compounds as therapeutic agents in treating viral infections.

Case Study 3: Neuropharmacological Evaluation

Animal models assessing anticonvulsant activity showed that several pyrrolidine derivatives provided significant protection against induced seizures, suggesting their potential use in developing new treatments for epilepsy.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The para-CF₃-phenyl analog (265.70 g/mol) exhibits stronger electron-withdrawing effects compared to the meta-CF₃-phenyl isomer, influencing π-π stacking in receptor binding . The phenoxy derivative (267.68 g/mol) introduces an oxygen atom, improving aqueous solubility and hydrogen-bonding capacity .

Stereochemical Impact :

- The trans-3-methyl-4-CF₃ isomer (205.61 g/mol) demonstrates distinct conformational rigidity compared to the cis counterpart, affecting its interaction with chiral targets .

Polarity and Reactivity :

- The hydroxymethyl analog (205.61 g/mol) enables further functionalization (e.g., esterification), making it valuable in prodrug design .

Biological Activity

3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug discovery, and comparisons with related compounds.

The compound features a pyrrolidine ring substituted with a methyl and a trifluoromethyl group. The presence of the trifluoromethyl moiety significantly influences its chemical behavior, enhancing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClF₃N |

| Molecular Weight | 179.58 g/mol |

| CAS Number | 1784979-42-5 |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins or enzymes, potentially modulating their activity. This characteristic is particularly relevant in drug design, where increased affinity can lead to improved therapeutic effects.

Applications in Drug Discovery

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacokinetic properties. For instance, studies have shown that the incorporation of trifluoromethyl groups into drug candidates can improve their potency and selectivity against various biological targets, including enzymes involved in metabolic pathways .

- Antimicrobial Activity : Compounds similar to 3-Methyl-3-(trifluoromethyl)pyrrolidine have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

- Antiviral Properties : Research has explored the potential of trifluoromethylated compounds in inhibiting viral enzymes, which could be beneficial in developing antiviral medications.

- CYP450 Interactions : The compound may also interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can inform dosing strategies and predict drug-drug interactions .

Case Studies

Several studies have investigated the biological effects of trifluoromethylated compounds:

- Study on CYP3A4 Enzymes : A study highlighted the role of CYP3A4 in metabolizing drugs containing trifluoromethyl groups, suggesting that these compounds could influence the metabolism of other concurrent medications .

- Antimicrobial Efficacy : In vitro evaluations revealed that certain pyrrolidine derivatives exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methylpyrrolidine | Lacks trifluoromethyl group | Lower lipophilicity |

| 3-(Trifluoromethyl)pyrrolidine | Similar structure without methyl | Different reactivity profiles |

The dual substitution (methyl and trifluoromethyl) in this compound imparts distinct advantages over its counterparts, particularly in terms of metabolic stability and interaction with biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride, and how can stereochemical control be achieved during synthesis?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves cyclization strategies or nucleophilic substitution. For example, trans-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride (CAS 2173996-75-1) is synthesized via stereoselective ring-closing reactions using chiral catalysts or resolving agents to control stereochemistry . Ethynyl-substituted analogs (e.g., 3-ethynyl-3-(trifluoromethyl)pyrrolidine hydrochloride) may utilize alkyne-functionalized intermediates, with reaction conditions (temperature, solvent polarity) critical for minimizing byproducts . Optimization of protecting groups (e.g., tert-butoxycarbonyl, Boc) can enhance regioselectivity in trifluoromethylation steps.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns and trifluoromethyl group integration .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ~204–210 nm) and mass spectrometry (ESI-MS) can quantify purity (>95%) and detect trace impurities .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) to confirm molecular formula integrity.

Q. What are the optimal storage conditions for this compound to ensure long-term stability, and how should degradation be monitored?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability studies (>5 years) recommend periodic HPLC analysis to monitor degradation products (e.g., free base formation). Thermal gravimetric analysis (TGA) can assess decomposition thresholds under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral separation techniques are recommended?

- Methodological Answer : Enantiomeric resolution may employ chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases (e.g., hexane:isopropanol). Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) can isolate enantiomers via crystallization. Dynamic kinetic resolution (DKR) during synthesis, using asymmetric catalysts like BINAP-metal complexes, may also achieve stereochemical control .

Q. In pharmacological studies, what in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural similarity to arylcyclohexylamines?

- Methodological Answer : Given structural parallels to arylcyclohexylamines (e.g., PCP derivatives), prioritize assays targeting NMDA receptor antagonism:

- Radioligand Binding Assays : Use H-MK-801 to measure competitive displacement in rat cortical membranes .

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing GluN1/GluN2B subunits to assess ion channel blockade .

- Behavioral Models : Discriminative stimulus effects in rodents (e.g., drug discrimination paradigms) to compare psychoactive profiles .

Q. What computational chemistry approaches can predict the interaction of this compound with biological targets, and how should these models be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at NMDA receptor pockets. Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with pyrrolidine nitrogen .

- QSAR Modeling : Train models on arylcyclohexylamine datasets to predict logP, pIC50, and blood-brain barrier permeability. Validate predictions with in vitro IC50 measurements and in vivo pharmacokinetic studies (e.g., brain/plasma ratio in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.